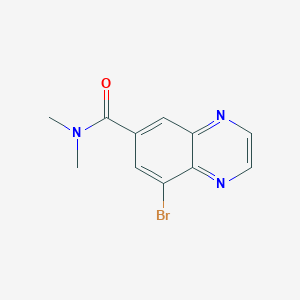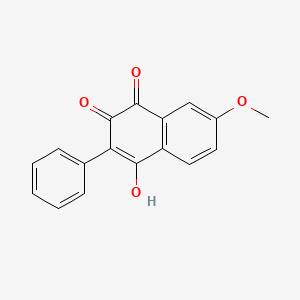
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoline ring and a dimethylaminoethyl group, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the sulfonamide group.
Substitution: Substituted quinoline derivatives with different functional groups replacing the sulfonamide group.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Similar structure with a naphthalimide ring instead of a quinoline ring.
N,N-Dimethylaminoethanol: Contains a dimethylaminoethyl group but lacks the quinoline ring.
2-(Dimethylamino)ethanol: Similar to N,N-Dimethylaminoethanol but with a different functional group.
Uniqueness
N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide is unique due to its combination of a quinoline ring and a dimethylaminoethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and material science.
Propriétés
Numéro CAS |
158729-31-8 |
|---|---|
Formule moléculaire |
C13H17N3O2S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-16(2)10-9-15-19(17,18)12-7-3-5-11-6-4-8-14-13(11)12/h3-8,15H,9-10H2,1-2H3 |
Clé InChI |
CLULZEOSYJWPEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



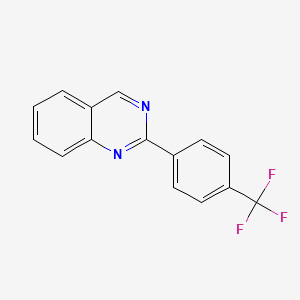
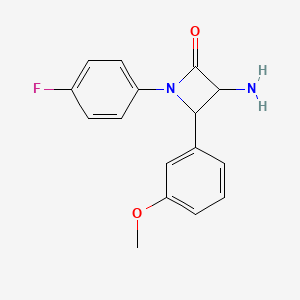
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
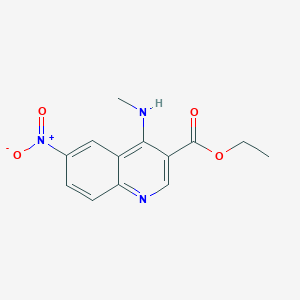
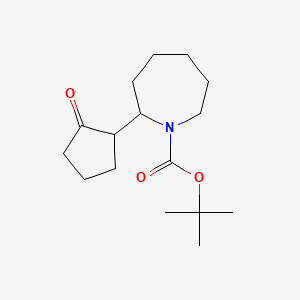


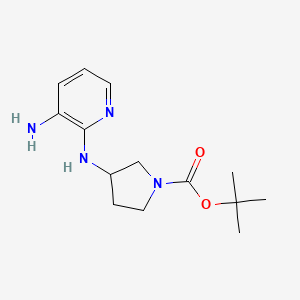
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
